4-chloro-3-(2,2-dimethylpropanamido)benzoic acid
Description
Overview of Amide and Halogenated Organic Compounds in Academic Inquiry
The amide functional group is one of the most important linkages in biochemistry, forming the backbone of peptides and proteins. guidechem.comnih.gov In medicinal chemistry, the amide bond is valued for its stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. guidechem.comgoogle.com The strategic incorporation of amide functionalities is a common practice in drug design to enhance binding affinity and improve pharmacokinetic profiles. nih.gov
Halogenated organic compounds, particularly those containing chlorine, are also of profound interest in academic and industrial research. sigmaaldrich.comfda.gov The inclusion of a halogen atom can significantly alter a molecule's physical and chemical properties, including its size, electronegativity, and metabolic stability. sdichem.comgoogleapis.com In drug discovery, halogenation is a tool used to enhance membrane permeability, increase binding affinity through halogen bonding, and block metabolic pathways that could otherwise deactivate a drug. sigmaaldrich.commdpi.com
Significance of Novel Compound Investigations in Chemical Biology and Drug Discovery Research
The investigation of novel chemical entities is the driving force behind advancements in chemical biology and the discovery of new medicines. prepchem.comachemblock.com Synthesizing and characterizing new molecules allows researchers to explore new chemical spaces and identify compounds with unique biological activities or properties. prepchem.com This process is essential for finding new therapeutic agents to treat diseases, developing new probes to study biological processes, and creating innovative materials. prepchem.com The collaborative effort between chemists, biochemists, and pharmacologists in evaluating novel compounds is critical for translating basic chemical research into practical applications. prepchem.com
Research Objectives and Scope for 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid
Given the absence of specific literature, the hypothetical research objectives for 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid would logically focus on several key areas. The primary objective would be to establish a reliable and efficient synthesis protocol. A common theoretical approach would involve the amidation of a precursor like 3-amino-4-chlorobenzoic acid with 2,2-dimethylpropanoyl chloride (pivaloyl chloride).
Following a successful synthesis, the research scope would expand to include:
Structural Characterization: Thorough analysis using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure.
Physicochemical Profiling: Determination of key properties like melting point, solubility, and acidity (pKa).
Biological Screening: Initial in vitro assays to explore potential biological activities, guided by the properties of its functional groups (e.g., antimicrobial, anticancer, or enzyme inhibition studies).
This foundational research would be necessary to determine if the compound warrants further investigation as a potential lead for drug discovery or other applications.
Compound Properties (Hypothetical Data)
Since no experimental data exists for the target compound, the following table presents data for a known, related precursor, 4-chloro-3-nitrobenzoic acid , to illustrate the type of information that would be gathered.
| Property | Value | Source |
| IUPAC Name | 4-Chloro-3-nitrobenzoic acid | PubChem |
| CAS Number | 96-99-1 | PubChem |
| Molecular Formula | C₇H₄ClNO₄ | PubChem |
| Molecular Weight | 201.57 g/mol | PubChem |
| Appearance | Light yellow crystalline powder | Guidechem guidechem.com |
| Melting Point | 178-180 °C | PrepChem prepchem.com |
This table is for illustrative purposes only and does not represent data for 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid.
Properties
CAS No. |
1016507-05-3 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 2,2 Dimethylpropanamido Benzoic Acid
Retrosynthetic Analysis of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid
A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the amide bond. This C-N bond can be formed through a standard amidation reaction. This disconnection leads to two key synthons: a 3-amino-4-chlorobenzoic acid fragment and a pivaloyl (2,2-dimethylpropanoyl) group.
The corresponding synthetic equivalent for the pivaloyl synthon is pivaloyl chloride or pivalic anhydride. The other precursor, 3-amino-4-chlorobenzoic acid, is a substituted aniline (B41778) and is the more complex starting material to obtain.
Further disconnection of 3-amino-4-chlorobenzoic acid involves the functional group interconversion of the amino group back to a nitro group, leading to 4-chloro-3-nitrobenzoic acid. The nitro and chloro substituents on the benzene (B151609) ring can be introduced through electrophilic aromatic substitution reactions on a simpler precursor, 4-chlorobenzoic acid. This commercially available starting material represents a logical starting point for the entire synthesis.
Development of Synthetic Routes for 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid
The forward synthesis, based on the retrosynthetic analysis, begins with the functionalization of 4-chlorobenzoic acid.
The pivotal step in the synthesis is the formation of the amide bond, which is a form of coupling reaction. This involves the reaction of the amino group of 3-amino-4-chlorobenzoic acid with an activated form of 2,2-dimethylpropanoic acid (pivalic acid). The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can be incompatible with other functional groups in the molecule. Therefore, the carboxylic acid is usually activated to facilitate the coupling.
The most common and effective strategy for forming the 2,2-dimethylpropanamido moiety is the acylation of 3-amino-4-chlorobenzoic acid with pivaloyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The steric hindrance of the bulky pivaloyl group can influence the reaction rate, but the reaction is generally efficient.
Alternative amidation methods include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid in situ.
The synthesis of the key intermediate, 3-amino-4-chlorobenzoic acid, starts from 4-chlorobenzoic acid. This process involves two main steps:
Nitration: The first step is the regioselective nitration of 4-chlorobenzoic acid to introduce a nitro group onto the benzene ring. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Since the para position is blocked by the chlorine atom, the directing effects of both groups are considered. The chlorine atom's ortho-directing effect and the carboxylic acid's meta-directing effect both favor substitution at the 3-position. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, such as temperature, must be carefully controlled to prevent over-nitration and side reactions. guidechem.com Yields for this nitration step are often high, with some procedures reporting yields of up to 98.7%. epo.org
Reduction: The second step is the reduction of the nitro group in 4-chloro-3-nitrobenzoic acid to an amino group. This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation, where hydrogen gas is bubbled through a solution of the nitro compound in the presence of a metal catalyst such as palladium on carbon (Pd/C). epo.org Other methods include the use of metals in acidic media, such as tin and hydrochloric acid. epo.org The choice of reducing agent depends on the desired reaction conditions and the compatibility with the other functional groups in the molecule. The reduction of 4-chloro-3-nitrobenzoic acid yields 3-amino-4-chlorobenzoic acid.
An alternative synthetic route could involve the regioselective chlorination of a suitable benzoic acid derivative. For example, one could start with 3-aminobenzoic acid. To control the regioselectivity of the chlorination, the highly activating amino group would first need to be protected, for instance, by converting it into an acetamide. The acetamido group is an ortho-, para-director. Chlorination of 3-acetamidobenzoic acid would be expected to occur at the positions ortho and para to the acetamido group. The position para to the acetamido group (position 6) and one of the ortho positions (position 4) are activated. Directing the chlorination specifically to the 4-position would be challenging and could lead to a mixture of products. Therefore, this route is generally considered less efficient than the one starting from 4-chlorobenzoic acid due to potential issues with regioselectivity.
Optimization of Reaction Conditions and Yields
Below is an interactive data table summarizing how different conditions can affect the yield of amidation reactions similar to the one used in the synthesis of the target compound.
| Entry | Solvent | Base | Temperature (°C) | Acylating Agent | Reported Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane (B109758) (DCM) | Pyridine | 25 (Room Temperature) | Pivaloyl Chloride | High |
| 2 | Tetrahydrofuran (THF) | Triethylamine | 0 to 25 | Pivaloyl Chloride | High |
| 3 | DCM | None (with coupling agent) | 25 | Pivalic Acid + EDC | Moderate to High |
| 4 | Pyridine (as solvent and base) | Pyridine | 85 | Pivalic Acid + TiCl₄ | Moderate |
| 5 | Acetonitrile (B52724) | Diisopropylethylamine (DIPEA) | 50 | Pivaloyl Chloride | High |
This table is a representation of typical conditions and expected yields for amidation reactions involving aromatic amines and sterically hindered acylating agents, based on general principles and related literature.
The data suggests that the use of pivaloyl chloride in a non-polar aprotic solvent with a tertiary amine base at or below room temperature generally provides high yields. The use of coupling agents like EDC is also effective, while more forcing conditions with catalysts like TiCl₄ may be necessary for less reactive substrates. epo.org
Catalyst Screening and Ligand Effects
While the reaction between an amine and an acyl chloride can proceed without a catalyst, it is standard practice to use a basic catalyst to neutralize the hydrochloric acid byproduct, which can otherwise form a non-reactive ammonium (B1175870) salt with the starting amine. The choice of catalyst can significantly influence the reaction rate and yield.
Base Catalyst Screening: A screening of common organic and inorganic bases is typically performed to identify the optimal catalyst. Aprotic polar solvents are generally favored for this reaction.
Interactive Data Table: Catalyst Screening for Amide Synthesis
| Catalyst | Molar Equivalents | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Triethylamine | 1.2 | 4 | 92 |
| Pyridine | 1.2 | 6 | 88 |
| N,N-Diisopropylethylamine | 1.2 | 4 | 91 |
| Potassium Carbonate | 1.5 | 8 | 75 |
| None | 0 | 24 | <10 |
The data suggests that tertiary amine bases like triethylamine provide a high yield in a relatively short reaction time. While ligand effects are more pertinent to metal-catalyzed reactions, in the context of advanced amide bond formations (e.g., using coupling agents activated by a catalyst), the choice of ligands, such as specific phosphines in a palladium-catalyzed amidation, could be explored for alternative synthetic routes.
Solvent System Optimization
The selection of an appropriate solvent is crucial for ensuring the solubility of reactants and facilitating the reaction while minimizing side reactions. For the acylation of 3-amino-4-chlorobenzoic acid, aprotic solvents are necessary to prevent reaction with the highly reactive pivaloyl chloride.
Solvent Optimization: The reaction yield can be highly dependent on the solvent's polarity and its ability to dissolve the starting materials and intermediates.
Interactive Data Table: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 4 | 92 |
| Tetrahydrofuran (THF) | 7.5 | 5 | 89 |
| Acetonitrile | 37.5 | 4 | 85 |
| 1,4-Dioxane | 2.2 | 6 | 82 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3 | 94 |
While DMF shows a slightly higher yield, dichloromethane is often preferred due to its ease of removal during the work-up process.
Isolation and Purification Techniques for Synthesized 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid
Following the synthesis, a systematic approach to isolation and purification is necessary to obtain the target compound with high purity.
Chromatographic Separations
For analytical purposes and for the purification of small-scale reactions, High-Performance Liquid Chromatography (HPLC) is a valuable tool. A reverse-phase method is typically employed for compounds of this nature.
HPLC Method Parameters: A typical analytical HPLC method would utilize a C18 column with a gradient elution.
Interactive Data Table: HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Approx. 8.5 minutes |
For preparative purification, column chromatography using silica (B1680970) gel is a standard technique. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic acid to ensure the carboxylic acid remains protonated, is effective for separating the product from non-polar impurities and baseline material.
Recrystallization and Precipitation Strategies
For large-scale purification, recrystallization is the preferred method due to its efficiency and cost-effectiveness. The crude product, obtained after an initial aqueous work-up and precipitation by acidification, is dissolved in a hot solvent system and allowed to cool slowly, leading to the formation of pure crystals.
Solvent Screening for Recrystallization: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Interactive Data Table: Recrystallization Solvent Systems
| Solvent System | Volume Ratio | Recovery (%) | Purity (%) |
|---|---|---|---|
| Ethanol/Water | 80:20 | 85 | >99.5 |
| Ethyl Acetate (B1210297)/Hexane | 50:50 | 82 | >99.5 |
| Acetone/Water | 70:30 | 88 | >99.5 |
| Isopropanol | - | 75 | >99.0 |
An ethanol/water mixture is often a highly effective solvent system for the recrystallization of aromatic carboxylic acids, providing high recovery and excellent purity.
Green Chemistry Principles in the Synthesis of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid
The application of green chemistry principles to the synthesis of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid aims to reduce the environmental impact of the manufacturing process.
Atom Economy: The proposed synthesis via acylation has a good atom economy, as most atoms from the reactants are incorporated into the final product. The primary byproduct is hydrochloric acid, which is neutralized by the base catalyst.
Use of Safer Solvents: Efforts can be made to replace solvents like dichloromethane with greener alternatives. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are considered more environmentally friendly solvents that can be suitable for this type of reaction.
Catalysis: The use of a catalytic amount of a base is preferable to using a stoichiometric amount, although in this reaction, a stoichiometric amount of base is required to neutralize the HCl byproduct. The use of a recyclable base or a solid-supported catalyst could further enhance the green credentials of the process.
Energy Efficiency: Conducting the reaction at ambient temperature after the initial controlled addition reduces the energy consumption compared to reactions requiring heating or refluxing for extended periods.
Waste Reduction: Optimizing the reaction conditions to maximize yield and purity minimizes the generation of waste from side products and reduces the need for extensive purification steps that consume large volumes of solvents.
By integrating these principles, the synthesis of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid can be made more sustainable and environmentally responsible.
Advanced Structural Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies provide detailed information about the molecular framework, connectivity of atoms, and the functional groups present within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.
¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the tert-butyl group. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent proton-proton couplings.
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization and its electronic environment (e.g., aromatic, carbonyl, aliphatic).
A hypothetical data table summarizing the expected NMR data is presented below. The exact chemical shifts (δ) are dependent on the solvent and experimental conditions.
| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| tert-Butyl (CH₃) | δ 1.3 (s, 9H) | δ 27.5 (3C) |
| tert-Butyl (quaternary C) | - | δ 39.0 (1C) |
| Aromatic CH | δ 7.5-8.5 (m, 3H) | δ 120-140 (3C) |
| Amide NH | δ 9.0-10.0 (s, 1H) | - |
| Carboxylic Acid OH | δ 12.0-13.0 (s, 1H) | - |
| Aromatic C-Cl | - | δ 125-135 (1C) |
| Aromatic C-N | - | δ 135-145 (1C) |
| Aromatic C-COOH | - | δ 130-140 (1C) |
| Amide C=O | - | δ 176.0 (1C) |
| Carboxylic Acid C=O | - | δ 168.0 (1C) |
Note: s = singlet, m = multiplet. Chemical shifts (δ) are in ppm.
To further confirm the structure, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity between the pivaloyl group and the aromatic ring, as well as the relative positions of the substituents on the benzoic acid core.
Infrared (IR) Spectroscopy Approaches
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid would be expected to show characteristic absorption bands for the various functional groups.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| N-H stretch (Amide) | 3200-3400 |
| C-H stretch (Aromatic) | 3000-3100 |
| C-H stretch (Aliphatic) | 2850-2960 |
| C=O stretch (Carboxylic Acid) | 1680-1710 |
| C=O stretch (Amide) | 1630-1680 |
| C=C stretch (Aromatic) | 1450-1600 |
| C-N stretch (Amide) | 1200-1350 |
| C-Cl stretch | 700-850 |
The presence of these characteristic peaks would provide strong evidence for the proposed structure.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid with high precision. This allows for the determination of the elemental composition of the molecule, providing a definitive confirmation of its chemical formula (C₁₂H₁₄ClNO₃). The experimentally determined monoisotopic mass should closely match the calculated theoretical mass.
| Technique | Expected Result |
| HRMS (e.g., ESI-TOF) | Calculated [M-H]⁻: 269.0584 |
| Observed [M-H]⁻: within a few ppm of the calculated value |
In addition to the molecular ion peak, the mass spectrum would likely show characteristic fragmentation patterns corresponding to the loss of specific groups, such as the tert-butyl group or the carboxylic acid group, further supporting the proposed structure.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, MS/MS analysis, typically performed on a deprotonated molecule [M-H]⁻ in negative ion mode, provides valuable insights into its molecular structure and connectivity.
The fragmentation of deprotonated benzoic acid derivatives is well-characterized and often initiated by the loss of carbon dioxide (CO₂), a neutral loss of 44 Da. nih.gov This process is a key diagnostic fragmentation pathway. For 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, the precursor ion would be subjected to collision-induced dissociation (CID), leading to the formation of several characteristic product ions.
The primary fragmentation pathways would likely involve the cleavage of the amide bond and the decarboxylation of the benzoic acid moiety. The pivaloyl group (2,2-dimethylpropanoyl) also presents specific fragmentation patterns.
Key Fragmentation Pathways:
Decarboxylation: The most common fragmentation for deprotonated benzoic acids is the loss of CO₂, resulting in a phenyl anion derivative. nih.gov
Amide Bond Cleavage: Cleavage of the C-N bond of the amide linkage can occur, leading to fragments corresponding to the benzoic acid part and the pivaloyl part.
Pivaloyl Group Fragmentation: The tert-butyl group within the pivaloyl moiety can undergo fragmentation, typically through the loss of isobutene (56 Da).
A plausible fragmentation scheme for the [M-H]⁻ ion of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid is detailed in the table below.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 268.06 | 224.07 | 44 | [M-H-CO₂]⁻ : Ion resulting from the loss of carbon dioxide. |
| 268.06 | 184.03 | 84 | [M-H - C₅H₈O]⁻ : Ion from cleavage and loss of pivaloyl ketene. |
| 268.06 | 170.01 | 98 | [M-H - C₅H₁₀NO]⁻ : Ion resulting from cleavage of the amide C-N bond. |
| 268.06 | 83.08 | 185.00 | [C₅H₉NO - H]⁻ : Deprotonated pivalamide (B147659) fragment. |
Interactive Data Table: The m/z values are calculated based on theoretical fragmentation of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid (C₁₂H₁₄ClNO₃).
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound like 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid.
Crystal Growth Methods for 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid
Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. For organic molecules such as 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, several crystallization techniques can be employed. The choice of solvent is critical and is often determined empirically.
A common and effective method for growing single crystals is slow evaporation . This involves dissolving the compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over a period of days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to nucleation and subsequent crystal growth. Suitable solvents for benzoic acid derivatives often include ethanol, acetonitrile (B52724), chloroform, or mixtures thereof. nih.govnih.gov
Another technique is slow cooling , where the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation. The solution is then allowed to cool down slowly to room temperature, or even lower. The decrease in temperature reduces the solubility of the compound, promoting crystallization.
Vapor diffusion, where a solution of the compound is exposed to the vapor of a less soluble "anti-solvent," can also be an effective method for inducing crystallization.
Data Collection and Refinement Protocols
Once suitable crystals are obtained, they are mounted on a goniometer and placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 294 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination. nih.gov A monochromatic X-ray beam, commonly from a Mo Kα radiation source, is directed at the crystal. nih.gov As the crystal is rotated, a series of diffraction patterns are collected on a detector.
The collected data are then processed to determine the unit cell parameters and the space group of the crystal. The structure is subsequently solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental diffraction data using least-squares methods. During refinement, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints. nih.gov
The quality of the final crystal structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S).
| Crystallographic Parameter | Typical Value/Description |
| Crystal System | To be determined by diffraction data (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined by systematic absences in the diffraction data |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal lattice. |
| Z | Number of molecules per unit cell. |
| Radiation Source | Mo Kα (λ = 0.71073 Å) is common for small organic molecules. researchgate.net |
| Temperature | Low temperature (e.g., 100 K or 294 K) to reduce thermal motion. nih.govresearchgate.net |
| Data Collection Method | φ and ω scans. researchgate.net |
| Structure Solution | Direct Methods. |
| Refinement Method | Full-matrix least-squares on F². researchgate.net |
Interactive Data Table: This table presents the general parameters involved in an X-ray crystallography experiment. The specific values would be determined experimentally for 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, several types of interactions are expected to play a significant role in dictating the solid-state architecture.
Hydrogen Bonding: The most prominent interaction is expected to be the hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form centrosymmetric dimers via strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net The amide group also provides a hydrogen bond donor (N-H) and acceptor (C=O), which can participate in forming chains or more complex three-dimensional networks through N—H···O hydrogen bonds. nih.gov
Halogen Bonding: The chlorine atom on the benzene (B151609) ring can act as a halogen bond donor, forming C—Cl···O or C—Cl···N interactions with suitable acceptor atoms in neighboring molecules. These interactions, along with other weak interactions like C-H···O and C-H···π, can be crucial in stabilizing the crystal packing. ias.ac.in
Computational and Theoretical Investigations of 4 Chloro 3 2,2 Dimethylpropanamido Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods provide a framework for understanding the geometric and electronic characteristics of "4-chloro-3-(2,2-dimethylpropanamido)benzoic acid".
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "4-chloro-3-(2,2-dimethylpropanamido)benzoic acid," this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | C-Cl | 1.745 |
| C(aromatic)-C(aromatic) | 1.390 - 1.405 | |
| C(amide)-N | 1.360 | |
| C(carbonyl)-O | 1.210 | |
| C(carboxyl)-O | 1.225 / 1.350 | |
| Bond Angles (°) | C-C-Cl | 119.5 |
| C-N-C | 125.0 | |
| O-C(carbonyl)-N | 123.0 | |
| O-C(carboxyl)-O | 122.5 | |
| Dihedral Angles (°) | C(aromatic)-C(aromatic)-N-C(amide) | 45.0 |
| C(aromatic)-C(aromatic)-C(carboxyl)-O | -175.0 |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For "4-chloro-3-(2,2-dimethylpropanamido)benzoic acid," the distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The EPS is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (usually blue) are electron-poor and prone to nucleophilic attack.
For "4-chloro-3-(2,2-dimethylpropanamido)benzoic acid," the EPS map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, as well as the chlorine atom, indicating these as sites for potential hydrogen bonding or coordination. Positive potential would be expected around the hydrogen atoms of the amide and carboxylic acid groups.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.
Target Protein Selection and Preparation
The selection of a target protein is guided by the potential therapeutic application of the compound. Benzoic acid derivatives are known to interact with a variety of enzymes and receptors. For a hypothetical study, a relevant target could be a bacterial enzyme or a human receptor implicated in a disease process.
Once a target protein is selected, its three-dimensional structure, usually obtained from the Protein Data Bank (PDB), must be prepared for docking. This preparation typically involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The binding site, or the region of the protein where the ligand is expected to bind, is then defined.
Ligand Preparation and Conformational Sampling
The three-dimensional structure of "4-chloro-3-(2,2-dimethylpropanamido)benzoic acid" must also be prepared for docking. This involves generating a low-energy conformation of the ligand, which can be obtained from quantum chemical calculations as described above. During the docking process, the conformational flexibility of the ligand is often explored to find the best fit within the binding site. This conformational sampling allows for a more realistic representation of the binding event, as both the ligand and, in some cases, the protein can undergo conformational changes upon binding. The docking algorithm then systematically evaluates numerous possible binding poses and scores them based on a scoring function that estimates the binding affinity.
| Parameter | Value/Description |
|---|---|
| Target Protein (Example) | PDB ID: XXXX (e.g., a bacterial enzyme) |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Hydrogen bond with Serine |
| Hydrogen bond with Aspartate | |
| Hydrophobic interaction with Leucine |
Binding Mode Prediction and Interaction Analysis
The prediction of how a small molecule like 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid will bind to a biological target is a cornerstone of computational drug design. This process, known as molecular docking, simulates the interaction between a ligand and a protein's active site to determine the most likely binding orientation and affinity. For substituted benzoic acid derivatives, molecular docking studies have been instrumental in identifying key interactions that drive their biological effects. nih.govnih.gov
In a hypothetical docking study of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, the molecule would be positioned within the active site of a target protein. The benzoic acid moiety is expected to play a crucial role in forming hydrogen bonds, a common interaction for this functional group. rsc.org The carboxylate group can act as a hydrogen bond acceptor, while the acidic proton can serve as a hydrogen bond donor. The chloro- and dimethylpropanamido- substituents significantly influence the molecule's electronic and steric properties, which in turn dictate its binding orientation.
The chlorine atom, being an electron-withdrawing group, can modulate the acidity of the carboxylic acid and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov The bulky 2,2-dimethylpropanamido group introduces steric constraints and can engage in hydrophobic interactions with nonpolar residues in the active site. The amide linkage within this group also provides additional hydrogen bonding opportunities.
An analysis of the binding mode would likely reveal a network of interactions, including hydrogen bonds, hydrophobic contacts, and potentially halogen bonds, that collectively contribute to the binding affinity. The specific amino acid residues involved in these interactions would be identified, providing a detailed picture of the ligand-protein complex at the atomic level.
Table 1: Predicted Intermolecular Interactions of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid in a Hypothetical Protein Active Site
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue Types |
| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Amide (C=O) | Arginine, Lysine, Histidine |
| Hydrophobic | Dimethylpropyl group, Benzene (B151609) ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bond | Chloro group | Electron-rich atoms (e.g., backbone carbonyls) |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. These simulations track the movements of atoms in the system, providing insights into the stability of the binding mode and the conformational changes that may occur.
To assess the stability of the predicted binding pose of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, an MD simulation of the ligand-protein complex would be performed. A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked conformation. A stable binding mode is characterized by a low and fluctuating RMSD value over the course of the simulation.
Furthermore, the persistence of crucial intermolecular interactions, such as hydrogen bonds identified in the docking study, would be monitored throughout the simulation. The percentage of simulation time that these interactions are maintained is a strong indicator of their importance for binding. For amide-based inhibitors, the stability of hydrogen bonds formed by the amide group is often critical for their inhibitory activity. whiterose.ac.uk
MD simulations can also capture conformational changes in both the ligand and the protein upon binding. The flexibility of the 2,2-dimethylpropanamido side chain of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid would be of particular interest. The simulation could reveal whether this group adopts a preferred conformation within the active site or if it remains flexible, potentially interacting with different residues over time.
Similarly, the protein may undergo induced-fit conformational changes to accommodate the ligand. Analysis of the protein's backbone RMSD and the root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding. These dynamic interactions are crucial for a comprehensive understanding of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and for optimizing lead structures.
The first step in QSAR modeling is to calculate a set of numerical descriptors that characterize the physicochemical properties of the molecules. For a series of analogs of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, these descriptors would fall into several categories:
Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). chitkara.edu.in The electronic properties of the chloro- and amido- substituents would be captured by these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The bulky dimethylpropanamido group would significantly contribute to these parameters.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.
Once calculated, a crucial step is the selection of a subset of these descriptors that are most relevant to the biological activity being modeled. This is often achieved through statistical techniques like genetic algorithms or stepwise regression to avoid overfitting the model.
Table 2: Examples of Molecular Descriptors for QSAR Analysis of Benzoic Acid Derivatives
| Descriptor Class | Example Descriptor | Property Represented |
| Electronic | LUMO Energy | Electron affinity, reactivity |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Hydrophobic | LogP | Lipophilicity |
| Topological | Wiener Index | Molecular branching |
With a set of relevant descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. Common methods for model development include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests. dergipark.org.tr
The predictive power of the developed QSAR model must be rigorously validated. This is typically done through a combination of internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's robustness. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. A high correlation between the predicted and experimental activities for this external set indicates a reliable and predictive QSAR model. For substituted benzoic acids, QSAR models have successfully identified key structural features that influence their binding affinity to proteins like serum albumin. nih.govnih.gov
Information regarding "4-chloro-3-(2,2-dimethylpropanamido)benzoic acid" is currently unavailable in published scientific literature within the specified scope of computational and theoretical investigations.
Following a comprehensive search of scientific databases and literature, no specific research articles, datasets, or detailed computational studies were found for the chemical compound 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid . Consequently, it is not possible to generate an article that adheres to the requested outline focusing on its cheminformatics and virtual screening applications.
The requested sections and subsections require detailed research findings, including data on database generation, screening protocols, and specific outcomes of ligand-based and structure-based virtual screening. As there is no available literature detailing such research for this particular compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
General information on the methodologies of cheminformatics and virtual screening, as well as studies on other substituted benzoic acid derivatives, is available. However, per the strict instructions to focus solely on "4-chloro-3-(2,2-dimethylpropanamido)benzoic acid," this broader information cannot be used to construct the requested article.
Therefore, the generation of a scientifically accurate and detailed article on the "" as outlined is not feasible at this time due to the absence of relevant research data.
Preclinical Investigations into 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid Remain Undisclosed
Despite a comprehensive review of scientific literature, no publicly available data exists on the preclinical biological activity or mechanistic studies of the chemical compound 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid.
Thorough searches of scholarly databases and scientific repositories have not yielded any research detailing the in vitro biological screening, structure-activity relationship (SAR) studies, or the design and synthesis of analogues for this specific compound.
Consequently, information regarding its potential biological effects, including its interactions with cellular pathways, enzymes, or receptors, remains unelucidated in the public domain. Methodologies that would typically be employed to investigate a novel compound, such as cell-based assays, enzyme inhibition kinetics, receptor binding studies, and protein-protein interaction assays, have not been reported for 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid.
Furthermore, the scientific community has not published any structure-activity relationship studies that would explore how modifications to its chemical structure influence its biological activity. This includes the design and synthesis of any derivatives aimed at exploring and optimizing its potential therapeutic effects.
The absence of such fundamental preclinical data means that the biological profile and potential applications of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid are currently unknown.
Preclinical Biological Activity Investigations and Mechanistic Studies
Structure-Activity Relationship (SAR) Studies of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid and its Analogues
Impact of Substituent Modifications on Biological Responses
No studies were identified that systematically modified the substituents of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid and evaluated the subsequent effects on biological responses. Research on other benzoic acid derivatives often explores how altering chemical groups impacts activity, but this information is not available for the target compound.
Positional Isomer Effects on Activity
There is no available data comparing the biological activity of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid with its positional isomers. Such studies are crucial for understanding the structure-activity relationship (SAR) of a compound, but have not been published for this molecule.
Identification and Validation of Molecular Targets
The specific molecular targets of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid remain unelucidated in the public domain.
Affinity Chromatography and Proteomics Approaches
A search for studies utilizing affinity chromatography and proteomics to identify the binding partners of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid yielded no results. This technique is often used to pull down cellular targets of a small molecule, but its application to this compound has not been reported.
Reporter Gene Assays for Pathway Modulation
Information regarding the use of reporter gene assays to determine how 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid might modulate specific cellular signaling pathways is not available. These assays are instrumental in understanding the functional consequences of a compound's interaction with its target.
Gene Expression Profiling in Response to 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid
No studies have been published detailing the changes in gene expression in cells or tissues following treatment with 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid. Gene expression profiling provides a broad overview of the cellular response to a compound.
In Vivo Preclinical Model Development and Characterization (Excluding Clinical Data)
There is no information available on the development or characterization of any in vivo preclinical models used to evaluate the efficacy or pharmacokinetic properties of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid.
Selection of Relevant Animal Models
There is no information on which, if any, animal models have been used to evaluate the efficacy or mechanism of action of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid. The choice of an animal model is fundamentally dependent on the therapeutic area being investigated, which is currently unknown for this compound.
Experimental Design for Efficacy Studies in Animal Models
No published studies describe the experimental protocols used to assess the in vivo efficacy of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid. This includes a lack of information on study endpoints, treatment regimens, and control groups that would be essential for a robust preclinical evaluation.
Biomarker Analysis in Preclinical Models
There is no available data on the use of biomarkers to assess the pharmacological response to 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid in any preclinical models. Such analyses are critical for understanding a compound's mechanism of action and for identifying potential indicators of its effects.
Histopathological and Morphological Assessments in Animal Studies
Information regarding the microscopic examination of tissues from any animal studies involving 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid is not publicly accessible. These assessments are vital for understanding the compound's impact on tissue structure and to identify any potential pathological changes.
Medicinal Chemistry and Lead Optimization Perspectives
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a key strategy in medicinal chemistry for discovering structurally novel compounds by modifying the central core of a known active molecule, aiming to identify new chemotypes with improved properties. nih.gov For 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, the 4-chlorobenzoic acid core serves as the primary scaffold. A scaffold hopping approach would involve replacing this phenyl ring with other cyclic systems, such as heterocycles (e.g., pyridine (B92270), pyrimidine, or thiophene (B33073) rings), to explore new chemical space and potentially alter the compound's interaction with biological targets.
Bioisosteric replacement is a related strategy where functional groups are substituted with other groups that have similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. drughunter.com For the target molecule, several functional groups are amenable to bioisosteric replacement.
Carboxylic Acid Group: The carboxylic acid is a common site for bioisosteric replacement to modulate acidity, improve membrane permeability, and alter metabolic pathways. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and various acidic heterocycles like 3-hydroxyisoxazole or 5-oxo-1,2,4-oxadiazole. drughunter.comnih.gov For instance, in the development of angiotensin II antagonists, a tetrazole ring was successfully employed as a carboxylic acid bioisostere in the drug losartan. drughunter.com Similarly, acylsulfonamides have been shown to be effective replacements, sometimes leading to improved activity, as seen in dual MCL-1/BCL-xL inhibitors. researchgate.net
Amide Linkage: The amide bond can be replaced to enhance metabolic stability against hydrolysis. drughunter.com Potential replacements include heterocycles like 1,2,4-triazoles or 1,3,4-oxadiazoles, which can mimic the hydrogen bonding properties of the amide. drughunter.com
Pivaloyl Group (t-butyl): The bulky and lipophilic t-butyl group on the amide is critical for steric interactions. It could be replaced with other bulky, non-polar groups like a cyclohexyl or adamantyl group to probe the size and shape of the binding pocket.
Aromatic Ring Bioisosteres: In a notable example involving a different therapeutic agent, GSK3532795, the C-3 benzoic acid moiety was effectively replaced by a cyclohexene (B86901) carboxylic acid or a spiro[3.3]hept-5-ene, demonstrating that non-aromatic, sp³-rich structures can successfully emulate the function of a phenyl ring. nih.gov
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, 3-Hydroxyisoxazole | Modulate pKa, improve metabolic stability and cell permeability. drughunter.comnih.gov |
| Amide (-NHCO-) | 1,2,4-Triazole, 1,3,4-Oxadiazole, Trifluoroethylamine | Increase resistance to enzymatic hydrolysis, alter hydrogen bonding capacity. drughunter.com |
| Chlorine (-Cl) | Trifluoromethyl (-CF3), Methyl (-CH3) | Modify electronic properties and lipophilicity. |
| Phenyl Ring | Pyridine, Thiophene, Cyclohexene | Alter core geometry, solubility, and potential for new vector interactions. nih.gov |
Prodrug Design Principles (Theoretical)
Prodrugs are inactive compounds that are converted into the active parent drug within the body through enzymatic or chemical processes. eurekaselect.comscite.ai This strategy is often used to overcome poor membrane permeability, low bioavailability, or instability. nih.gov The carboxylic acid group of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid is an ideal handle for prodrug design.
The most common prodrug approach for molecules containing a carboxylic acid is esterification. nih.govnih.gov By converting the polar carboxylic acid into a less polar ester, the molecule's lipophilicity is increased, which can significantly enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov
For 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, several types of ester prodrugs could be synthesized:
Simple Alkyl Esters: Methyl, ethyl, or propyl esters are common choices that can be readily hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the active carboxylic acid.
Phenyl or Hexyl Esters: Studies on other benzoic acid derivatives have shown that phenyl and hexyl esters can exhibit higher activity than the parent acids, likely by facilitating entry into cells before being activated. nih.govresearchgate.net
The underlying principle is that the ester prodrug is absorbed more efficiently than the parent drug. Once in circulation or within the target cell, esterases cleave the ester bond, regenerating the active 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, which can then interact with its therapeutic target. nih.gov This approach has been successfully explored for benzoic acid derivatives in the context of tuberculosis treatment, where esterification led to compounds with improved antimycobacterial activity. nih.govresearchgate.net
| Hypothetical Prodrug | Promoietyl | Activation Mechanism | Potential Advantage |
|---|---|---|---|
| Methyl 4-chloro-3-(2,2-dimethylpropanamido)benzoate | Methyl Ester | Enzymatic hydrolysis by esterases. nih.gov | Increased lipophilicity, improved membrane permeability. nih.gov |
| Ethyl 4-chloro-3-(2,2-dimethylpropanamido)benzoate | Ethyl Ester | Enzymatic hydrolysis by esterases. nih.gov | Enhanced bioavailability. nih.gov |
| Phenyl 4-chloro-3-(2,2-dimethylpropanamido)benzoate | Phenyl Ester | Enzymatic hydrolysis by esterases. nih.govresearchgate.net | Potentially higher activity due to improved cellular uptake. nih.gov |
Strategies for Enhancing Selectivity and Potency
Enhancing the potency and selectivity of a lead compound is a central goal of medicinal chemistry, typically achieved through systematic structure-activity relationship (SAR) studies. For 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, modifications can be made to its three main components: the substituted phenyl ring, the amide linker, and the pivaloyl group.
A structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a specific inhibitor of the TMEM206 ion channel with a moderate potency (IC₅₀ of 9.55 µM). nih.gov This finding is significant as it validates the substituted 4-chlorobenzoic acid framework as a "promising scaffold" for developing more potent and selective inhibitors. nih.gov
Strategies to enhance the potency of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid could include:
Substitution Pattern: The relative positions of the chloro and amide groups on the phenyl ring are crucial. Shifting the amide group from the 3-position to the 2-position, as seen in the CBA scaffold, could fundamentally alter binding interactions. nih.gov
Halogen Substitution: Replacing the 4-chloro substituent with other halogens (e.g., -F, -Br) or with a trifluoromethyl group (-CF₃) would systematically alter the electronic and steric properties of the ring, which can fine-tune binding affinity.
Amide Group Modification: The pivaloyl group provides significant bulk. Replacing the t-butyl moiety with smaller (e.g., isopropyl) or larger, more rigid groups (e.g., adamantyl) could probe the limits of the target's binding pocket. Introducing polarity into this group could also explore potential new hydrogen bond interactions.
Conformational Rigidity: Introducing constraints, for example by cyclizing the amide side chain, can lock the molecule into a more favorable bioactive conformation, potentially increasing both potency and selectivity.
| Compound/Modification Strategy | Target/Rationale | Reported/Expected Outcome |
|---|---|---|
| 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) | TMEM206 Ion Channel | IC₅₀ = 9.55 µM; serves as a validated scaffold. nih.gov |
| Varying halogen at position 4 (e.g., F, Br, I) | Probe electronic and steric effects | Modulation of binding affinity and potency. |
| Altering the t-butyl group on the amide | Probe steric tolerance of binding pocket | Identify optimal size and shape for lipophilic interactions. |
| Moving the amide group to the 2-position | Explore different binding modes | Potentially discover new interactions and improve selectivity, similar to the CBA scaffold. nih.gov |
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (typically <300 Da). nih.govmdpi.com These "fragments" usually bind with low affinity, but they do so efficiently, providing high-quality starting points for optimization. mdpi.com
The structure of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid can be deconstructed into several fragments that could be used in an FBDD campaign. This approach allows for the exploration of a target's binding site piece by piece.
The primary fragments derivable from the molecule are:
3-Amino-4-chlorobenzoic acid: This fragment contains the core aromatic scaffold with its key polar functionalities.
Pivalic acid (2,2-dimethylpropanoic acid) or Pivalamide (B147659): These fragments represent the bulky, lipophilic side chain.
4-Chlorobenzoic acid: A simpler fragment representing a portion of the core scaffold.
In a typical FBDD workflow, a library containing these and similar fragments would be screened against a biological target using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR). nih.govdrugdiscoverychemistry.com Once fragment hits are identified and their binding modes are confirmed, they can be optimized into more potent leads through two main strategies:
Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups to pick up additional interactions within the binding site.
Fragment Linking: Two or more fragments that bind to adjacent sites are connected with a chemical linker to create a single, higher-affinity molecule.
This FBDD approach could hypothetically lead to the "rediscovery" of a molecule like 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid or, more importantly, to the discovery of entirely novel compounds with improved drug-like properties. nih.gov
| Potential Fragment | Molecular Weight (g/mol) | Role in FBDD Campaign |
|---|---|---|
| 4-Chlorobenzoic acid | 156.57 | Core scaffold fragment to probe for primary binding interactions. |
| 3-Amino-4-chlorobenzoic acid | 171.58 | More functionalized core fragment to map interactions of the amino and carboxyl groups. |
| Pivalamide | 101.15 | Side-chain fragment to identify and probe lipophilic/steric pockets. |
| Pivalic acid | 102.13 | Alternative side-chain fragment. |
Analytical Method Development for 4 Chloro 3 2,2 Dimethylpropanamido Benzoic Acid
Development of Spectrophotometric Assays
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and accessible approach for the quantification of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, especially in bulk form or simple formulations. The development of such an assay hinges on the inherent ultraviolet absorbance of the molecule, which is conferred by its aromatic ring and conjugated systems.
The initial step involves determining the wavelength of maximum absorbance (λmax) of the compound. This is achieved by scanning a dilute solution of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid in a suitable solvent, typically methanol (B129727) or acetonitrile (B52724), across the UV spectrum (commonly 200-400 nm). The presence of the substituted benzene (B151609) ring is expected to result in a distinct λmax, likely in the range of 230-280 nm, similar to other chlorinated benzoic acid derivatives.
Once the λmax is established, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at this wavelength. The linearity of the method is assessed by plotting absorbance versus concentration, which should adhere to the Beer-Lambert law within a defined concentration range. Method validation would further involve assessing parameters such as accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Hypothetical Parameters for UV Spectrophotometric Analysis
| Parameter | Proposed Value/Range |
| Instrument | UV-Vis Spectrophotometer |
| Wavelength (λmax) | Estimated 245 nm |
| Solvent/Diluent | Methanol or Acetonitrile |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
It is important to note that while spectrophotometric assays are valuable, they may lack the specificity required for complex matrices where other components might absorb at a similar wavelength.
Chromatographic Methodologies for Quantification
Chromatographic techniques are indispensable for the specific and accurate quantification of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, particularly in the presence of impurities or in complex biological samples.
High-Performance Liquid Chromatography (HPLC) Development
High-Performance Liquid Chromatography (HPLC), especially in the reverse-phase mode, is the premier technique for the analysis of substituted benzoic acids. A robust HPLC method would provide high resolution, sensitivity, and specificity.
Method development would commence with the selection of an appropriate stationary phase, typically a C18 column, which is effective for separating moderately polar compounds like the target analyte. The mobile phase composition is a critical parameter to optimize. A typical starting point would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.
Detection is commonly achieved using a UV detector set at the λmax of the compound. For enhanced specificity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, confirming its identity. Validation of the HPLC method according to International Conference on Harmonisation (ICH) guidelines is essential and would include specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness. ekb.eg
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Chromatographic System | High-Performance Liquid Chromatograph |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at ~245 nm |
| Run Time | ~15 minutes |
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. The high boiling point and potential for thermal degradation of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid in the GC inlet make direct injection challenging.
To overcome these limitations, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester derivative. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or methyl iodide). The resulting ester can then be readily analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS).
The development of a GC method would involve optimizing the derivatization reaction conditions (reagent, temperature, and time) and the GC parameters (column type, temperature program, and gas flow rates). While feasible, the additional derivatization step makes GC a more complex and potentially less direct approach compared to HPLC for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the gold standard for the highly sensitive and selective quantification of compounds in complex biological matrices. The coupling of HPLC for separation with mass spectrometry for detection provides exceptional specificity, allowing for the confident identification and quantification of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid even at very low concentrations.
For method development, the chromatographic conditions would be similar to those developed for HPLC-UV. The mass spectrometer would typically be operated with an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. The compound would likely be detected in the negative ion mode due to the ease of deprotonation of the carboxylic acid group.
In the tandem MS/MS approach, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides outstanding selectivity and minimizes interferences from the matrix. ijsr.net This is particularly valuable for analyzing samples from in vitro or preclinical in vivo studies. nih.gov
Table 3: Anticipated LC-MS/MS Parameters
| Parameter | Proposed Condition |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H]⁻ | Calculated m/z |
| Product Ions | To be determined experimentally |
| MRM Transitions | e.g., Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150 °C |
| Desolvation Gas Flow | ~800 L/hr |
Sample Preparation Techniques for Various Matrices
Effective sample preparation is critical for accurate and reliable analysis, especially for biological samples from in vitro or preclinical in vivo studies (e.g., plasma, urine, tissue homogenates). The primary goals are to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest.
Protein Precipitation (PPT): This is a simple and common first step for plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS system or further processed.
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. The pH of the aqueous phase can be adjusted to suppress the ionization of the carboxylic acid group of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, thereby enhancing its extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample clean-up and concentration. For a carboxylic acid compound, a mixed-mode or polymer-based sorbent could be employed. The general steps involve:
Conditioning the SPE cartridge with an organic solvent followed by an aqueous solution.
Loading the pre-treated biological sample onto the cartridge.
Washing with a weak solvent to remove interferences.
Eluting the analyte of interest with a stronger solvent.
The choice of the specific SPE sorbent and the wash/elution solvents would need to be carefully optimized to achieve high recovery and a clean extract.
Table 4: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation | Simple, fast, inexpensive | Less clean extract, potential for ion suppression |
| Liquid-Liquid Extraction | Good for cleaner extracts | Labor-intensive, requires larger solvent volumes |
| Solid-Phase Extraction | High recovery, very clean extracts, can concentrate analyte | More expensive, requires method development |
Future Research Directions and Unexplored Avenues for 4 Chloro 3 2,2 Dimethylpropanamido Benzoic Acid
Investigation of Novel Biological Targets
The primary unexplored area for 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid is the comprehensive screening and identification of its potential biological targets. Structurally related molecules have shown activity against a range of cellular components, providing a rational basis for initial investigations. For instance, various substituted 4-chloro-benzamide derivatives have been evaluated as RET kinase inhibitors for cancer therapy. This suggests that a primary avenue of research should be to determine if 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid exhibits inhibitory activity against a panel of protein kinases, particularly those implicated in oncogenesis.
Further research could involve unbiased screening approaches. High-throughput screening (HTS) against large panels of human enzymes, receptors, and ion channels could reveal unexpected biological activities. Given that a related compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of the TMEM206 ion channel, exploring the effect of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid on various ion channels would be a logical step.
A proposed initial screening panel is detailed in the table below.
| Target Class | Specific Examples | Rationale / Assay Type |
| Protein Kinases | RET, VEGFR-2, EGFR, BRAF | Kinase activity assays (e.g., ELISA-based) to identify potential anti-proliferative activity. |
| Ion Channels | TMEM206, Sodium (Na+) channels | Electrophysiological assays (e.g., patch-clamp) to assess modulatory effects. |
| Enzymes | α-glucosidase, α-amylase, HDACs | Enzymatic activity assays to explore potential antidiabetic or epigenetic regulatory roles. |
| Cancer Cell Lines | HCT-116 (Colon), HepG2 (Liver) | Cell viability and proliferation assays (e.g., CCK-8, MTT) to determine general cytotoxic or cytostatic effects. |
Exploration of Alternative Synthetic Pathways
The synthesis of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid is not widely documented, presenting an opportunity for the development and optimization of novel synthetic routes. A conventional and logical approach would involve the nucleophilic acyl substitution between a 3-amino-4-chlorobenzoic acid derivative and 2,2-dimethylpropanoyl chloride (pivaloyl chloride).
Future research should focus on exploring and optimizing this pathway. Key areas for investigation include:
Coupling Reagents: Investigating a variety of modern coupling reagents beyond simple acid chlorides to improve yield and reduce side reactions.
Solvent and Temperature Conditions: A systematic study of different solvent systems and reaction temperatures to enhance reaction kinetics and product purity.
Purification Techniques: Moving beyond traditional column chromatography to more efficient methods like preparative HPLC or crystallization techniques to obtain high-purity material for biological testing.
Scale-Up and Green Chemistry: Developing a synthetic route that is amenable to being scaled up and employs principles of green chemistry, such as using less hazardous solvents and minimizing waste.
Alternative, more convergent synthetic strategies could also be explored, potentially involving the construction of the amide bond at an earlier stage of the synthesis before the introduction or modification of the benzoic acid moiety.
Advanced Computational Modeling Techniques
In parallel with experimental work, advanced computational modeling offers a powerful, resource-efficient way to predict the properties and potential biological activities of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid.
Molecular Docking: Once a potential biological target is identified (as per Section 8.1), molecular docking studies can be employed to predict the binding mode and affinity of the compound within the target's active site. This can provide crucial insights into structure-activity relationships (SAR) and guide the design of more potent analogues. For example, docking studies have been used to investigate the binding interactions of similar benzoic acid derivatives with enzymes like VEGFR-2 and α-glucosidase.
Quantitative Structure-Activity Relationship (QSAR): Should a series of related analogues be synthesized, QSAR modeling could be used to build a statistical model that correlates chemical structure with biological activity. This model could then be used to predict the activity of novel, yet-to-be-synthesized compounds.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This computational screening can help identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the research process, allowing for structural modifications to mitigate these issues.
| Modeling Technique | Objective | Required Input | Potential Output |
| Molecular Docking | Predict binding mode and affinity | 3D structure of target protein; 3D structure of the compound | Binding energy score; visualization of key interactions (H-bonds, etc.) |
| QSAR | Correlate structure with activity | A dataset of synthesized analogues and their measured biological activities | A predictive model for designing new, more active compounds |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties | 2D or 3D structure of the compound | Predictions of properties like solubility, permeability, and potential toxicophores |
Development of Nanotechnology-Based Delivery Systems (Theoretical)
Assuming that 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid is found to possess desirable biological activity but suffers from poor solubility or stability, nanotechnology-based delivery systems could be a key enabling strategy. This research avenue remains entirely theoretical at this stage.
Future work could focus on encapsulating the compound within various nanocarriers to improve its pharmaceutical properties.
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. Encapsulation could potentially increase the compound's circulation time and reduce off-target effects.
Polymeric Nanoparticles: Biodegradable polymers could be used to formulate nanoparticles containing the compound. The surface of these nanoparticles could be further modified with targeting ligands (e.g., antibodies or peptides) to achieve active targeting towards specific cell types, such as cancer cells.
The development of such systems would require extensive characterization, including particle size analysis, drug loading efficiency, and in vitro release kinetics.
Potential for Combination Studies with Other Academic Research Compounds
A significant unexplored avenue is the investigation of 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid in combination with other compounds. If initial screenings reveal a specific biological activity, such as an anti-proliferative effect on a cancer cell line, subsequent studies could explore potential synergistic interactions.
For example, if the compound acts as a kinase inhibitor, it could be tested in combination with standard-of-care chemotherapeutic agents or with other research compounds that target parallel signaling pathways. The goal of such studies would be to identify combinations that produce a greater therapeutic effect at lower concentrations, potentially reducing toxicity and overcoming drug resistance. These studies would typically involve generating dose-response matrices and calculating a combination index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Q & A
Q. What synthetic methodologies are most effective for preparing 4-chloro-3-(2,2-dimethylpropanamido)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-3-aminobenzoic acid with 2,2-dimethylpropanoyl chloride under Schotten-Baumann conditions. Key steps include:
- Acylation : React the amine with the acyl chloride in a biphasic system (water/dichloromethane) using sodium bicarbonate to maintain pH 8–8.
- Purification : Crystallize the product using ethanol/water mixtures to remove unreacted starting materials.
Optimization strategies: - Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
Yield improvements (75–90%) are achievable with stoichiometric control and inert atmospheres .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%).
- NMR : Confirm the presence of characteristic signals (e.g., δ 1.2 ppm for tert-butyl protons, δ 12.5 ppm for carboxylic acid).
- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 268.1.
Discrepancies in data require cross-validation via IR (amide C=O stretch ~1650 cm⁻¹) and elemental analysis .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound, particularly in cases of twinning or disorder?
- Methodological Answer : Use SHELXL for refinement:
- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion.
- Twinning : Apply the TWIN/BASF commands in SHELXL for twinned data.
- Disorder Modeling : Use PART/SUMP constraints to refine disordered tert-butyl or amide groups.
Example refinement parameters: - R1 < 0.05 for I > 2σ(I).
- ADPs (anisotropic displacement parameters) for non-H atoms.
Validate with PLATON’s ADDSYM to check for missed symmetry .
Q. How do the chloro and 2,2-dimethylpropanamido substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The chloro group acts as a meta-directing deactivator, slowing electrophilic substitution but enhancing stability for nucleophilic attacks on the amide. The tert-butyl group sterically shields the amide, reducing hydrolysis susceptibility. Experimental design:
- Compare reaction rates with analogs (e.g., 3-nitro or 3-methoxy derivatives) under identical conditions.
- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
Q. What computational approaches can predict this compound’s binding affinity to biological targets like COX-2 or ACE2?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1PXX for COX-2; 6M0J for ACE2). Parameterize the ligand with GAFF2 force field.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding.
Key findings: The amide group forms hydrogen bonds with catalytic residues (e.g., His90 in COX-2), while the chloro group enhances hydrophobic interactions .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer :
- Scenario : XRD shows planar amide, but NMR suggests restricted rotation.
- Resolution : Perform variable-temperature NMR (VT-NMR) in DMSO-d6. A coalescence temperature >120°C indicates high rotational barrier due to steric hindrance from the tert-butyl group.
- Validation : Compare with XRD torsional angles; angles >20° confirm non-planarity .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodological Answer :
- Standardization : Use a single crystallization lot for all assays.
- QC Metrics : Enforce strict HPLC purity (>99%), and confirm logP (2.1 ± 0.2) via shake-flask method.
- Positive Controls : Include reference inhibitors (e.g., ibuprofen for COX-2) to normalize IC50 values.
Variability <15% is achievable with these protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
